(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride
Description
The compound "(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate hydrochloride" is a piperidine-derived ester featuring a 2-methoxy-2,2-diphenylacetyl group and a 1-methylpiperidin-2-ylmethyl ester moiety. The methoxy and diphenyl groups confer unique steric and electronic properties, influencing solubility, metabolic stability, and receptor interactions .
Properties
CAS No. |
2909-92-4 |
|---|---|
Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(1-methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-23-16-10-9-15-20(23)17-26-21(24)22(25-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,20H,9-10,15-17H2,1-2H3;1H |
InChI Key |
JKNOHACLNUTLCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Methoxy-2,2-diphenylacetic acid, (1-Methylpiperidin-2-yl)methanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), solvent (toluene or dichloromethane) | Esterification under reflux with azeotropic removal of water to drive reaction equilibrium | Formation of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate |
| 2 | Hydrochloric acid (HCl) in anhydrous solvent (e.g., diethyl ether) | Treatment of the ester with HCl gas or solution to form the hydrochloride salt | Formation of the hydrochloride salt of the ester |
This method is widely recognized for its efficiency and scalability, suitable for both laboratory synthesis and industrial production.
Industrial Synthesis Considerations
Industrial production often employs continuous flow synthesis techniques to optimize reaction time, safety, and waste reduction. In such setups, the esterification occurs in a flow reactor with immobilized acid catalysts, enabling precise control over reaction parameters and improved product consistency. The hydrochloride salt formation is typically performed downstream in a controlled environment to ensure high purity and yield.
Alternative Synthetic Routes and Precursors
While the primary method involves direct esterification, alternative routes may start from precursors such as 1-methyl-4-piperidone derivatives, which can be converted to (1-Methylpiperidin-2-yl)methanol intermediates through reduction and functional group transformations. These intermediates then undergo esterification with the diphenylacetate moiety. However, these routes are less common due to additional synthetic steps and lower overall efficiency.
Reaction Mechanisms and Conditions
Esterification Mechanism
The esterification proceeds via nucleophilic attack of the hydroxyl group of (1-Methylpiperidin-2-yl)methanol on the activated carboxyl group of 2-methoxy-2,2-diphenylacetic acid under acidic catalysis. Water is removed to shift equilibrium toward ester formation.
Salt Formation
The free base ester reacts with hydrochloric acid to form the corresponding hydrochloride salt, enhancing solubility and stability for handling and further applications.
Chemical and Physical Data Summary
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C22H28ClNO3 | Computed (PubChem) |
| Molecular Weight | 353.5 g/mol | Computed (PubChem) |
| Melting Point | 187-188 °C | Experimental |
| Solvent for Esterification | Toluene or Dichloromethane | Standard organic solvents |
| Catalyst | Sulfuric acid, p-TsOH | Acid catalysis typical for esterification |
| Reaction Temperature | Reflux (~110-120 °C) | Typical reflux conditions |
| Salt Formation | HCl in diethyl ether | Standard salt formation |
Research Findings and Applications Related to Preparation
- The steric and electronic effects of the 2-methoxy and diphenyl groups influence the reactivity during esterification, requiring optimized catalyst loading and reaction time to achieve high yields.
- Continuous flow synthesis has been demonstrated to improve reaction efficiency and safety, reducing batch-to-batch variability in industrial settings.
- The hydrochloride salt form improves compound stability and handling, which is crucial for downstream pharmaceutical or chemical applications.
- Synthetic intermediates such as (1-Methylpiperidin-2-yl)methanol can be prepared via reduction of 1-methyl-4-piperidone derivatives, although this adds complexity to the overall synthesis.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct Esterification | Acid-catalyzed esterification + HCl salt formation | High yield, straightforward, scalable | Requires careful water removal and acid handling |
| Continuous Flow | Flow reactor esterification + salt formation | Enhanced safety, shorter reaction times, less waste | Requires specialized equipment |
| Multi-step Synthesis | Reduction of 1-methyl-4-piperidone to alcohol + esterification | Access to intermediates, potential for structural modifications | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Diphenylacetate Derivatives
The following table highlights key structural analogs of the target compound, emphasizing substituent differences and their implications:
Pharmacological Relevance
- Methylphenidate Hydrochloride : A widely prescribed ADHD medication, this compound shares a piperidine core with the target compound but lacks the diphenylacetate moiety. Its simpler structure facilitates rapid blood-brain barrier penetration, whereas the diphenyl groups in the target compound may prolong plasma half-life but limit CNS bioavailability .
- Oxybutynin Impurity B (Diphenyl Analogue) : The diphenylacetate group in this impurity (CAS 14943-53-4) mirrors the target compound’s backbone. However, Oxybutynin’s primary action as an anticholinergic suggests that ester modifications (e.g., methoxy vs. hydroxy groups) critically modulate receptor specificity .
Physicochemical Properties
- Stability : Chloro-substituted analogs (e.g., CAS 54556-99-9) exhibit greater hydrolytic stability due to the electron-withdrawing Cl atom, whereas methoxy and hydroxy analogs may degrade faster under acidic or oxidative conditions .
Biological Activity
(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate; hydrochloride, also known by its CAS number 2909-92-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28ClNO3
- Melting Point : 187-188 °C
- Synonyms : (1-methylpiperidin-1-ium-2-yl)methyl 2-methoxy-2,2-diphenylacetate
Biological Activity
Research indicates that compounds similar to (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate exhibit a range of biological activities, particularly in the context of anticancer properties. The compound is structurally related to 2-methoxyestradiol (2ME2), an established anticancer agent known for its antiproliferative, antiangiogenic, and proapoptotic effects .
The mechanisms through which (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate exerts its biological effects may include:
- Microtubule Disruption : Similar to 2ME2, it may disrupt the microtubule skeleton, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells.
- Inhibition of Hypoxia-Inducible Factor (HIF) : This could potentially affect tumor growth and survival under low oxygen conditions.
- Mitochondrial Function Interference : Alteration in mitochondrial activity can lead to apoptosis in malignant cells .
Study 1: Structure Activity Relationship
A study on analogues of 2-methoxyestradiol highlighted the correlation between structural features and biological activity. The findings suggest that modifications in the structure can significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation .
Study 2: Anticancer Efficacy
In vivo studies demonstrated that compounds with similar structures to (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate showed promising results in reducing tumor growth in various cancer models. These studies often measure tumor size reduction and survival rates as primary endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
